3-Amino-3-(5-bromofuran-2-yl)propanoic acid
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Overview
Description
3-Amino-3-(5-bromofuran-2-yl)propanoic acid is a useful research compound. Its molecular formula is C7H8BrNO3 and its molecular weight is 234.05 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that benzofuran compounds, which are structurally similar, have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Similar compounds have been shown to undergo various chemical reactions, including hydration of carbon-carbon double bonds in the side chain and furane ring .
Biochemical Pathways
It is known that amino acid side chains can have an effect on the overall structure and function of a protein .
Result of Action
Similar compounds have been shown to have anti-inflammatory and analgesic activities .
Biochemical Analysis
Molecular Mechanism
The molecular mechanism of 3-Amino-3-(5-bromofuran-2-yl)propanoic acid involves its interactions with biomolecules at the molecular level. It can bind to specific receptors or enzymes, leading to enzyme inhibition or activation . These interactions can result in changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation can lead to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . Understanding the dosage thresholds is essential for determining the compound’s therapeutic potential and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation, which can impact its biological activity.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is crucial for its activity and function, as it ensures that the compound reaches its intended site of action.
Biological Activity
3-Amino-3-(5-bromofuran-2-yl)propanoic acid (CAS No. 682803-05-0) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, synthesizing findings from various studies and databases.
The molecular formula of this compound is C7H8BrNO3, with a molecular weight of 234.05 g/mol. The compound features a furan ring substituted with a bromine atom, which may influence its biological properties.
Property | Value |
---|---|
Molecular Formula | C7H8BrNO3 |
Molecular Weight | 234.05 g/mol |
CAS Number | 682803-05-0 |
Purity | >95% |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, potentially including enzymes and receptors involved in metabolic processes. The presence of the amino group suggests that it could act as an amino acid analog, influencing neurotransmitter pathways or metabolic pathways.
Neuroprotective Effects
Research has suggested that furan derivatives can exhibit neuroprotective effects, possibly through modulation of neurotransmitter systems or by acting as antioxidants. The specific mechanism by which this compound may exert neuroprotective effects remains to be fully elucidated but is a promising area for future investigation.
Case Studies and Research Findings
- Study on Structural Analogues : A study published in Molecules explored various furan derivatives and their biological activities, noting that brominated furan compounds often demonstrate enhanced reactivity and biological efficacy compared to their non-brominated counterparts .
- Antimicrobial Assays : In assays conducted on related compounds, significant antimicrobial activity was observed against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar properties .
- Neuroprotective Studies : Research focusing on the neuroprotective potential of furan derivatives indicated that these compounds could mitigate oxidative stress in neuronal cells, leading to decreased cell death rates under stress conditions .
Summary of Findings
The following table summarizes the biological activities reported for compounds related to this compound:
Activity Type | Observations |
---|---|
Antimicrobial | Significant activity against various bacteria |
Neuroprotective | Potential reduction in oxidative stress-induced cell death |
Enzyme Interaction | Possible modulation of metabolic enzymes |
Properties
IUPAC Name |
3-amino-3-(5-bromofuran-2-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO3/c8-6-2-1-5(12-6)4(9)3-7(10)11/h1-2,4H,3,9H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSGHNSPJVMADK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C(CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640922 |
Source
|
Record name | 3-Amino-3-(5-bromofuran-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
682803-05-0 |
Source
|
Record name | β-Amino-5-bromo-2-furanpropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=682803-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-3-(5-bromofuran-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.